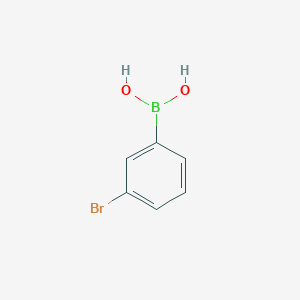

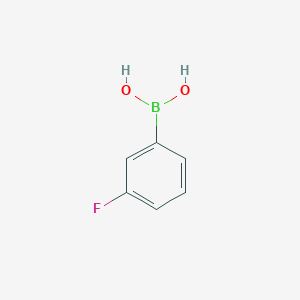

3-Fluorophenylboronic acid

Overview

Description

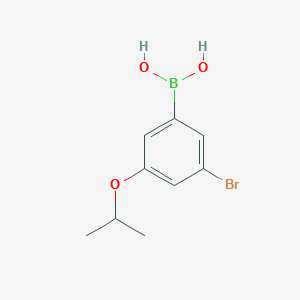

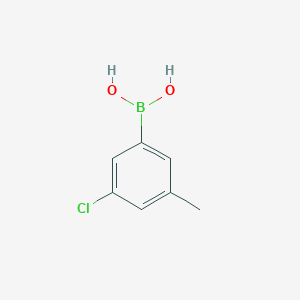

3-Fluorophenylboronic acid is a white to light yellow crystal powder . It has been recently used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It is also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .

Synthesis Analysis

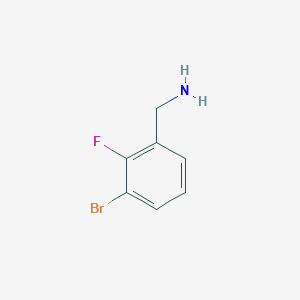

4-Amino-3-fluorophenyl boronic acid has been synthesized from 4-bromo-2-fluoroaniline by protecting the amine group and then carrying out a lithium–bromine exchange, followed by addition of trimethyl borate and then acidic hydrolysis . A yield of 47% was obtained .

Molecular Structure Analysis

The spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR), structural, electronic and thermodynamical properties of 3-fluorophenylboronic acid were submitted by using both experimentally and theoretically (quantum chemical calculations) .

Chemical Reactions Analysis

Boronic acids have unique physicochemical and electronic characteristics although boron has interesting similarities with carbon . Boronic acids are considered Lewis acids . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Physical And Chemical Properties Analysis

3-Fluorophenylboronic acid is a white to light yellow crystal powder . The spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR), structural, electronic and thermodynamical properties of 3-fluorophenylboronic acid were submitted by using both experimentally and theoretically (quantum chemical calculations) .

Scientific Research Applications

Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes

3-Fluorophenylboronic acid has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes . This is achieved through palladium-catalyzed cross-couplings .

Synthesis of Difluoroterphenyls

In addition to fluorobiphenylcyclohexenes, 3-Fluorophenylboronic acid is also used in the synthesis of difluoroterphenyls . This is another example of its use in palladium-catalyzed cross-couplings .

Synthesis of o-Phenylphenols

3-Fluorophenylboronic acid is used in the synthesis of o-phenylphenols . These compounds are potent leukotriene B4 receptor agonists .

Glucose-Responsive Insulin

3-Fluorophenylboronic acid has been used in the modification of insulin to create a glucose-responsive variant . By attaching two fluorophenylboronic acid residues to the C-terminal B chain of insulin glargine, researchers were able to create an insulin variant with glucose-dependent solubility .

Chemical Biology

3-Fluorophenylboronic acid is a valuable tool in the field of chemical biology . Its ability to form covalent bonds with biomolecules makes it useful in the study of biological systems .

Mechanism of Action

Target of Action

3-Fluorophenylboronic acid is primarily used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . It is also used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists . Therefore, its primary targets are these chemical structures and the leukotriene B4 receptors.

Mode of Action

The compound interacts with its targets through palladium-catalyzed cross-couplings . This process involves the formation of a new bond between the 3-Fluorophenylboronic acid and the target molecule, resulting in the creation of the desired compound .

Biochemical Pathways

The key biochemical pathway involved in the action of 3-Fluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The compound participates in this pathway as a boron reagent, contributing to the formation of new chemical structures .

Pharmacokinetics

It is known that the compound has low cytotoxicity and good hemocompatibility .

Result of Action

The result of the action of 3-Fluorophenylboronic acid is the formation of novel liquid crystalline fluorobiphenylcyclohexenes, difluoroterphenyls , and potent leukotriene B4 receptor agonists . These compounds have various applications in the field of chemistry and pharmacology.

Action Environment

The action of 3-Fluorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates requires specific conditions for optimal performance . Furthermore, the compound should be stored in a dark place and sealed in dry conditions at room temperature to maintain its stability and efficacy.

Safety and Hazards

When handling 3-Fluorophenylboronic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

The glucose-sensitive self-adjusting drug delivery system simulates the physiological model of the human pancreas-secreting insulin and then precisely regulates the release of hypoglycemic drugs and controls the blood sugar . This has good application prospects in the treatment of diabetes . The glucose-sensitive polymer carrier based on PBA has the advantages of better stability, long-term storage, and reversible glucose response . Therefore, it has become a research hotspot in recent years and has been developed very rapidly .

properties

IUPAC Name |

(3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXQDJCZSVHEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370069 | |

| Record name | 3-Fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorophenylboronic acid | |

CAS RN |

768-35-4 | |

| Record name | 3-Fluorophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorphenylboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boronic acid, B-(3-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)